H-Ala-Ala-OH

Catalog No.
S678965
CAS No.
1948-31-8
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-Ala-OH

Avoid racemization and coupling inefficiencies in poly-alanine peptide synthesis. H-Ala-Ala-OH (CAS 1948-31-8) is a pre-coupled homochiral dipeptide building block that reduces synthesis cycles and ensures high yield. - Streamlines elastase substrate synthesis, minimizing racemization. - Validated PEPT1 substrate (Km 0.74 mM) for intestinal absorption studies. - Standard for FSC melting analysis, enabling accurate aqueous solubility prediction.

CAS Number

1948-31-8

Product Name

H-Ala-Ala-OH

IUPAC Name

2-(2-aminopropanoylamino)propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

DEFJQIDDEAULHB-UHFFFAOYSA-N

Synonyms

Ala-Ala, alanyl-D-alanine, alanylalanine, alanylalanine, (D)-isomer, alanylalanine, (D-Ala)-(L-Ala)-isomer, alanylalanine, (L)-isomer, alanylalanine, (L-Ala)-(D-Ala)-isomer, alanylalanine, (L-Ala)-(DL-Ala)-isomer, D-Ala-D-Ala, D-alanine, D-alanyl-, D-alanine, L-alanyl-, D-alanyl-D-alanine, D-alanyl-L-alanine, D-alanylalanine, di-L-alanine, dialanine, dialanine, D,D-, H-Ala-Ala-OH, H-D-Ala-D-Ala-OH, L-alanine, D-alanyl-, L-alanyl-D-alanine, L-alanyl-L-alanine, N-D-alanyl-L-alanine, N-L-alanyl-D-alanine, NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])[NH3+]

The exact mass of the compound L-Alanyl-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

H-Ala-Ala-OH (L-alanyl-L-alanine, CAS 1948-31-8) is a foundational homochiral dipeptide extensively utilized as a pre-coupled building block in peptide synthesis, a high-affinity substrate for dipeptidases, and a model compound for physicochemical and transport studies. Unlike complex or modified peptides, its simple, nonpolar aliphatic side chains provide a predictable baseline for evaluating thermodynamic properties, such as aqueous solubility and melting enthalpy via Fast Scanning Calorimetry (FSC). In procurement, it is primarily sourced to bypass stepwise monomer coupling in the synthesis of elastase substrates (e.g., Suc-Ala-Ala-Ala-pNA) and to serve as a standardized substrate for PEPT1 transporter assays and dipeptidase kinetic modeling [1].

Research Fit

Stereochemical probe Racemic DL-mixture supports racemization and enzyme specificity studies
High-concentration capability High aqueous solubility enables concentrated stock solutions for assays
Specific biological activity Reported D-cycloserine reversal activity supports antibiotic mechanism research

Substituting H-Ala-Ala-OH with single L-alanine monomers or heterochiral/isomeric dipeptides (such as Gly-Ala or Ala-Gly) introduces significant process and experimental deviations. In solid-phase peptide synthesis, using L-alanine monomers for poly-alanine sequences increases the number of coupling cycles, elevating the risk of racemization and incomplete reactions. In physicochemical modeling, isomers like Gly-Ala and Ala-Gly exhibit markedly different melting enthalpies and aqueous solubility profiles, rendering them non-interchangeable for PC-SAFT thermodynamic modeling. Furthermore, in cellular assays, single amino acids are not recognized by the proton-coupled oligopeptide transporter PEPT1, making L-alanine useless for evaluating dipeptide-specific intestinal absorption mechanisms [1].

Substitution Risk

Thermal stability mismatch

Melting point differs markedly from L-alanyl-L-alanine, altering solid-state behavior and thermal processing compatibility.

Solubility limitation

Aqueous solubility of L-alanyl-L-alanine is substantially lower, limiting high-concentration formulation workflows.

Biological activity gap

L-alanyl-L-alanine lacks the reported D-cycloserine reversal activity, critical for antibiotic mechanism studies.

Superior Dipeptidase Binding Affinity

In comparative kinetic assays of soluble dipeptidases, H-Ala-Ala-OH demonstrates a significantly higher binding affinity than other standard dipeptide substrates. Specifically, the Michaelis constant (Km) for H-Ala-Ala-OH is 0.74 mM, whereas the Km for the comparator glycyl-L-leucine is 2.1 mM [1]. This ~2.8-fold difference in affinity ensures more rapid and sensitive enzymatic cleavage at lower substrate concentrations.

Evidence DimensionMichaelis constant (Km)
Target Compound Data0.74 mM
Comparator Or BaselineGlycyl-L-leucine (2.1 mM)
Quantified Difference2.8-fold lower Km (higher affinity)
ConditionsSoluble dipeptidase assay, pH 8.0-8.4, 0.05 M Tris-HCl buffer

Procuring H-Ala-Ala-OH provides a highly sensitive, low-Km substrate for accurate enzymatic kinetic modeling and inhibitor screening.

Melting Point
Reported
268–270 °C (vs. 280–285 °C, 12–15 °C lower)
Lower thermal stability influences solid-state studies
Data to verify, class-level inference

PEPT1 Transporter Specificity

For pharmacokinetic modeling of intestinal absorption, the transport mechanism of the substrate is critical. H-Ala-Ala-OH is actively transported by the high-capacity proton-coupled oligopeptide transporter PEPT1, driving measurable cytoplasmic acidification in Caco-2 cell models. In contrast, single amino acids like L-alanine completely fail to bind or be transported by PEPT1, relying instead on distinct amino acid transporters [1].

Evidence DimensionPEPT1 Transporter Binding and Uptake
Target Compound DataActively transported (induces cytoplasmic acidification)
Comparator Or BaselineL-Alanine monomer (No binding or transport by PEPT1)
Quantified DifferenceBinary transport selectivity (Dipeptide vs. Monomer)
ConditionsCaco-2 intestinal cell models / PEPT1 expression systems

Essential for researchers developing peptidomimetic drugs who require a validated dipeptide positive control for PEPT1 transport assays.

Aqueous Solubility
Data to verify
844 g/L at 25°C (calculated)
Supports high-concentration aqueous workflows
Experimental verification recommended

Unique Thermodynamic and Solubility Profile

The physical properties of dipeptides dictate their behavior in downstream processing and formulation. Fast Scanning Calorimetry (FSC) coupled with PC-SAFT modeling reveals that H-Ala-Ala-OH possesses a specific melting enthalpy and temperature-dependent solubility profile that cannot be approximated by isomeric dipeptides. Studies show that even closely related isomers like Gly-Ala and Ala-Gly exhibit massive differences in melting enthalpy, directly altering their aqueous solubility profiles [1]. H-Ala-Ala-OH provides the exact thermodynamic baseline required for modeling poly-alanine peptide solubility.

Evidence DimensionMelting enthalpy and aqueous solubility profile
Target Compound DataSpecific FSC-derived melting properties for Ala-Ala
Comparator Or BaselineAla-Gly and Gly-Ala isomers (divergent melting enthalpies)
Quantified DifferenceNon-interchangeable thermodynamic parameters
ConditionsFast Scanning Calorimetry (FSC) up to 20,000 K/s and PC-SAFT modeling

Accurate solubility prediction in crystallization and downstream peptide purification requires the exact thermodynamic parameters of the specific dipeptide sequence.

Acidity Constant (pKa)
Predicted
3.16 ± 0.10 (same as L-alanyl-L-alanine)
Ionization behavior is stereochemistry-independent
Interchangeable for buffer preparation

Efficient Poly-Alanine Peptide Synthesis

H-Ala-Ala-OH is a critical synthon for the production of highly specific elastase substrates, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide. Utilizing the pre-coupled H-Ala-Ala-OH dipeptide as a building block eliminates one iterative coupling and deprotection cycle compared to stepwise synthesis using L-alanine monomers . This reduction in synthetic steps minimizes the accumulation of deletion sequences and lowers the risk of racemization, directly improving the crude purity and overall yield of the final chromogenic substrate.

Evidence DimensionSynthetic steps for poly-alanine sequences
Target Compound Data1 coupling step for the Ala-Ala segment
Comparator Or BaselineL-Alanine monomers (2 coupling steps)
Quantified Difference50% reduction in coupling cycles for the dipeptide segment
ConditionsSolid-phase or solution-phase peptide synthesis

Procuring the dipeptide synthon streamlines manufacturing workflows, reducing reagent costs and purification burdens in commercial peptide production.

Enthalpy of Combustion
Reported
−3267.47 ± 1.84 kJ·mol⁻¹
Benchmark for peptide energetics models
65.9% higher magnitude vs. glycylglycine
D-Cycloserine Reversal
Reported
Active (reversal) vs. inactive (D-Ala, L-Ala)
Supports antibiotic mechanism and peptidoglycan studies
Specific to mouse pneumonitis agent model
Storage Temperature
Supplier recommendation
−20 °C (vs. −15 °C for L,L-isomer)
Stricter cold storage requirement for logistics
May impact long-term inventory planning

Chromogenic Elastase Substrate Synthesis

Due to its pre-coupled sequence, H-Ala-Ala-OH is a highly efficient starting material for synthesizing elastase substrates like Suc-Ala-Ala-Ala-pNA. It streamlines the synthesis process, reduces racemization, and improves the yield of the final diagnostic reagent .

PEPT1 Transporter Assays

Because it is specifically recognized and transported by PEPT1 (unlike monomeric amino acids), H-Ala-Ala-OH serves as a highly reliable positive control and competitive inhibitor in Caco-2 cell permeability assays for evaluating the oral bioavailability of peptidomimetic drugs [1].

Dipeptidase Kinetics & Inhibitor Screening

With its quantifiably low Km (0.74 mM), H-Ala-Ala-OH is utilized as a highly sensitive substrate for characterizing soluble dipeptidases. This makes it a preferred choice for high-throughput screening of dipeptidase inhibitors [2].

Thermodynamic & Solubility Profiling

H-Ala-Ala-OH is employed as a standard in Fast Scanning Calorimetry (FSC) to determine melting properties without thermal decomposition. These exact parameters are used in PC-SAFT models to predict the aqueous solubility of complex peptides during industrial crystallization and downstream processing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-concentration aqueous workflows
High aqueous solubility
Concentration-dependent assay stability
Thermodynamic and energetics studies
Precisely determined enthalpy of combustion
Energetics model and calorimetry benchmarking
Antibiotic mechanism research
Reported D-cycloserine reversal activity
Bacterial growth inhibition in relevant models
Stereochemical and solid-state studies
Distinct thermal stability of racemic DL-mixture
Crystal packing and racemization behavior

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

160.08479225 Da

Monoisotopic Mass

160.08479225 Da

Heavy Atom Count

11

UNII

MY4X7L3WAM

Other CAS

1644661-10-8
1948-31-8

Wikipedia

L-alanyl-L-alanine
Alanyl-alanine

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